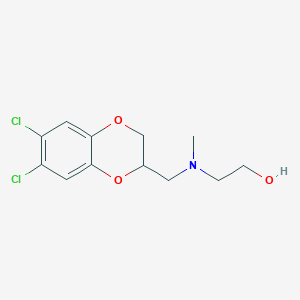

2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol

Description

The compound 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol is a benzodioxan derivative featuring a dichloro-substituted aromatic ring, an N-methylaminoethanol side chain, and a methylene linker. Benzodioxan derivatives are known for diverse pharmacological activities, including α-adrenergic antagonism and histamine receptor modulation.

Properties

CAS No. |

101221-50-5 |

|---|---|

Molecular Formula |

C12H15Cl2NO3 |

Molecular Weight |

292.15 g/mol |

IUPAC Name |

2-[(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methyl-methylamino]ethanol |

InChI |

InChI=1S/C12H15Cl2NO3/c1-15(2-3-16)6-8-7-17-11-4-9(13)10(14)5-12(11)18-8/h4-5,8,16H,2-3,6-7H2,1H3 |

InChI Key |

SGVZSLQLULUCLN-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO)CC1COC2=CC(=C(C=C2O1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol typically involves the following steps:

Formation of the Benzodioxan Ring: The initial step involves the synthesis of the benzodioxan ring, which is achieved through the cyclization of appropriate precursors under controlled conditions.

Chlorination: The benzodioxan ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 6 and 7 positions.

Attachment of the Ethanolamine Side Chain: The chlorinated benzodioxan is reacted with N-methylaminoethanol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodioxan derivatives.

Scientific Research Applications

2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on cyanoguanidine-based hybrid compounds (e.g., 25, 28, 32) designed as dual histamine H1/H2 receptor antagonists . While the target compound differs structurally from these hybrids, key comparisons can be drawn based on pharmacophoric elements, substituent effects, and receptor interaction patterns:

Structural and Functional Contrasts

Pharmacological Insights from Evidence

Substituent Impact : Methoxy (compound 25) and fluoro (compound 30) groups on the benzyl moiety enhanced H1/H2 affinity, suggesting electron-donating/withdrawing substituents fine-tune receptor interactions . The dichloro groups in the target compound may similarly influence binding but could prioritize lipophilicity over polar interactions.

Spacer Optimization: A six-methylene spacer in compound 21 maximized H1 activity (pKB 8.61), while shorter spacers in tiotidine-type hybrids (e.g., compound 28) retained dual activity .

Hybrid Efficacy: The most potent hybrids (e.g., compound 32) demonstrated balanced H1/H2 antagonism, but structural mismatches (e.g., rigid benzodioxan vs. flexible cyanoguanidine linkers) may reduce the target compound’s dual efficacy .

Hypothesized Pharmacological Profile of the Target Compound

Receptor Selectivity: The benzodioxan core may favor α-adrenergic or serotonin receptor interactions over histamine receptors, diverging from the cyanoguanidine hybrids’ focus.

Bioavailability: Dichloro substituents could enhance membrane permeability compared to methoxy/fluoro groups in the evidence-based compounds, but the polar ethanolamine may reduce CNS penetration.

Therapeutic Potential: Structural analogs like idroprdioxan (a benzodioxan-based α-blocker) suggest possible cardiovascular applications, contrasting with the cyanoguanidine hybrids’ use in allergy or gastric acid modulation .

Biological Activity

The compound 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol is a derivative of benzodioxan and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of the compound is , with a molecular weight of approximately 361.092 g/mol . Key physical properties include:

- Boiling Point : 372.3ºC

- Flash Point : 179ºC

- LogP : 4.49590

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇Cl₄NO₂ |

| Molecular Weight | 361.092 g/mol |

| Boiling Point | 372.3ºC |

| Flash Point | 179ºC |

| LogP | 4.49590 |

Research indicates that compounds similar to 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol may act as antagonists at NMDA receptors, which are critical in various neurological processes and disorders. NMDA receptor antagonists have been shown to modulate excitotoxicity and neurodegeneration pathways, making them potential therapeutic agents for conditions like Alzheimer's disease and Parkinson's disease .

Pharmacological Studies

A study investigating the effects of NMDA antagonists demonstrated that these compounds can induce significant behavioral changes in animal models, suggesting a neuroprotective effect . The compound's ability to inhibit NMDA receptor activity could lead to reduced neuronal damage in excitotoxic conditions.

Study on Behavioral Effects

In a controlled experiment involving male rats, administration of NMDA antagonists resulted in altered alcohol preference behaviors. This suggests that the compound may influence reward pathways in the brain .

Neuroprotective Effects

Another study highlighted the protective effects against neuronal death in models of excitotoxicity induced by NMDA receptor activation. The findings indicated that compounds with similar structures to 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol might offer neuroprotection through competitive inhibition of NMDA receptors .

Comparative Analysis with Other Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| Amantadine | NMDA Antagonist | 92 |

| EMBP | JH Signaling Inhibitor | Not specified |

| 2-(N-(6,7-Dichloro...) | NMDA Antagonist | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.